3,5-Difluoro-4-(isopentyloxy)benzenethiol
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Overview
Description
3,5-Difluoro-4-(isopentyloxy)benzenethiol is an organic compound with the molecular formula C11H14F2OS It is a fluorinated aromatic thiol, characterized by the presence of two fluorine atoms and an isopentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(isopentyloxy)benzenethiol typically involves the introduction of fluorine atoms and the isopentyloxy group onto a benzene ring, followed by the addition of a thiol group. One common method includes the following steps:
Etherification: The isopentyloxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and a base.
Thiol Addition: The thiol group can be added through a nucleophilic aromatic substitution reaction using thiolating agents like thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3,5-Difluoro-4-(isopentyloxy)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(isopentyloxy)benzenethiol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The isopentyloxy group may contribute to the compound’s overall bioavailability and distribution within biological systems.
Comparison with Similar Compounds
- 3,5-Difluoro-4-methoxybenzenethiol
- 3,5-Difluoro-4-ethoxybenzenethiol
- 3,5-Difluoro-4-propoxybenzenethiol
Comparison: 3,5-Difluoro-4-(isopentyloxy)benzenethiol is unique due to the presence of the isopentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity and may influence its biological activity and interactions with molecular targets. The fluorine atoms contribute to the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-difluoro-4-(3-methylbutoxy)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2OS/c1-7(2)3-4-14-11-9(12)5-8(15)6-10(11)13/h5-7,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHRKUJXONYVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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